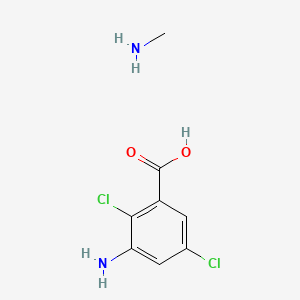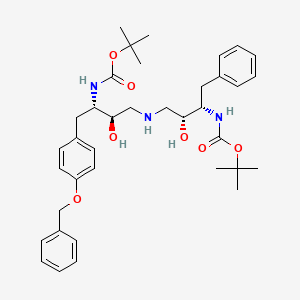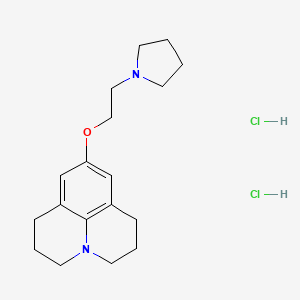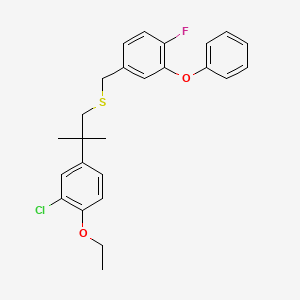
6-Methyl-8-beta-(1-methyl-pyrazol-3-yl)ergoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-8-beta-(1-methyl-pyrazol-3-yl)ergoline is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological activities, including their use in treating migraines, Parkinson’s disease, and as vasoconstrictors. The presence of the pyrazole moiety in this compound adds to its pharmacological significance, as pyrazoles are known for their wide range of biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-8-beta-(1-methyl-pyrazol-3-yl)ergoline typically involves multiple steps, starting from basic ergoline structures. One common method involves the alkylation of ergoline with a pyrazole derivative under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts is being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-8-beta-(1-methyl-pyrazol-3-yl)ergoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
6-Methyl-8-beta-(1-methyl-pyrazol-3-yl)ergoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an anti-inflammatory agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 6-Methyl-8-beta-(1-methyl-pyrazol-3-yl)ergoline involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at these targets, modulating their activity and influencing various biological pathways. For example, it may bind to serotonin receptors, affecting neurotransmitter release and signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ergotamine: Another ergoline derivative used to treat migraines.
Bromocriptine: Used in the treatment of Parkinson’s disease and hyperprolactinemia.
Cabergoline: Used to treat disorders related to high levels of prolactin.
Uniqueness
6-Methyl-8-beta-(1-methyl-pyrazol-3-yl)ergoline is unique due to the presence of the pyrazole moiety, which imparts additional pharmacological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
116979-29-4 |
|---|---|
Formule moléculaire |
C19H22N4 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
(6aR,9R)-7-methyl-9-(1-methylpyrazol-3-yl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C19H22N4/c1-22-11-13(16-6-7-23(2)21-16)8-15-14-4-3-5-17-19(14)12(10-20-17)9-18(15)22/h3-7,10,13,15,18,20H,8-9,11H2,1-2H3/t13-,15?,18-/m1/s1 |
Clé InChI |
RHODJOABWUAPEL-JGNDPHQUSA-N |
SMILES isomérique |
CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C5=NN(C=C5)C |
SMILES canonique |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C5=NN(C=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


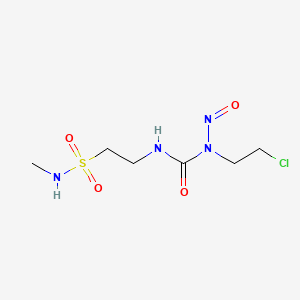
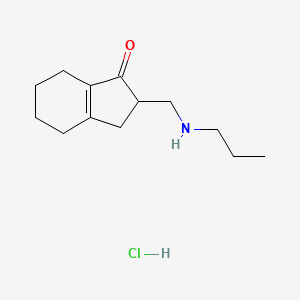

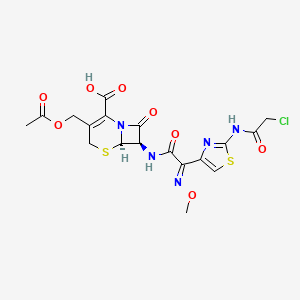
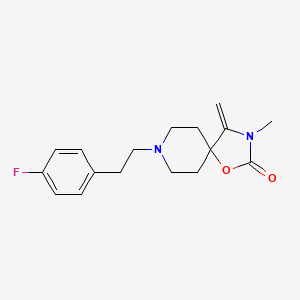

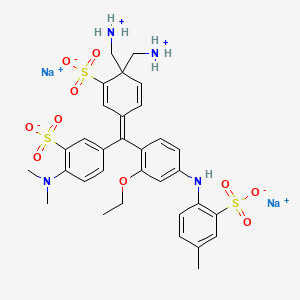
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-1-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-heptylcarbamic acid](/img/structure/B12752189.png)

